H-Thr(Bzl)-OBzl.oxalate
CAS No.: 15260-11-4
Cat. No.: VC0555209
Molecular Formula: C20H23NO7
Molecular Weight: 389.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15260-11-4 |
---|---|
Molecular Formula | C20H23NO7 |
Molecular Weight | 389.41 |
IUPAC Name | benzyl (2S,3R)-2-amino-3-phenylmethoxybutanoate;oxalic acid |
Standard InChI | InChI=1S/C18H21NO3.C2H2O4/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,14,17H,12-13,19H2,1H3;(H,3,4)(H,5,6)/t14-,17+;/m1./s1 |
Standard InChI Key | IIAVXHHGVJCFKI-CVLQQERVSA-N |
SMILES | CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Canonical SMILES | CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Identification
H-Thr(Bzl)-OBzl.oxalate, also known as O-Benzyl-L-threonine benzyl ester oxalate, is a protected form of threonine with benzyl groups modifying both the hydroxyl and carboxyl functionalities. The compound exists as an oxalate salt, which significantly impacts its physicochemical properties and handling characteristics.
Basic Identification Parameters
Parameter | Information |
---|---|
CAS Number | 15260-11-4 |
Molecular Formula | C₂₀H₂₃NO₇ |
Molecular Weight | 389.41 g/mol |
IUPAC Name | benzyl (2S,3R)-2-amino-3-phenylmethoxybutanoate;oxalic acid |
Standard InChI | InChI=1S/C18H21NO3.C2H2O4/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,14,17H,12-13,19H2,1H3;(H,3,4)(H,5,6)/t14-,17+;/m1./s1 |
Standard InChIKey | IIAVXHHGVJCFKI-CVLQQERVSA-N |
Canonical SMILES | CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Physical Properties
Property | Value |
---|---|
Appearance | White to off-white crystalline powder |
Melting Point | 167-173°C |
Boiling Point | Not applicable (decomposes) |
Solubility | Soluble in most organic solvents including DMSO, DMF, and alcohols |
Storage Condition | Room temperature (dry conditions) or -20°C/-80°C for extended storage |
The melting point range of 167-173°C serves as an important quality control parameter for verifying the compound's purity . The oxalate salt formation enhances the compound's stability compared to the free base form, making it particularly valuable for research applications requiring consistent performance.
Chemical Reactivity and Characteristics
H-Thr(Bzl)-OBzl.oxalate exhibits chemical behavior typical of protected amino acids. The benzyl protecting groups serve to mask the reactivity of the hydroxyl and carboxyl groups during peptide synthesis, while leaving the amino group available for reaction. This selective protection strategy is fundamental to the compound's utility in peptide chemistry.
The oxalate salt formation offers several advantages over other counterions, including improved crystallinity, enhanced stability during storage, and predictable solubility characteristics in various solvent systems. These properties make the compound particularly suitable for precise applications in biochemical research and pharmaceutical development .
Synthesis Methods and Procedures
The synthesis of H-Thr(Bzl)-OBzl.oxalate typically follows a multi-step process involving selective protection of functional groups. The general synthetic route involves:
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Protection of the hydroxyl group of threonine with a benzyl group using benzyl chloride in the presence of a base
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Esterification of the carboxyl group with benzyl alcohol to form the benzyl ester
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Formation of the oxalate salt through reaction with oxalic acid
This multi-step synthesis allows for the selective modification of threonine while maintaining its core structure and stereochemical integrity. The process must be carefully controlled to prevent racemization and ensure high purity of the final product.
Applications in Research and Development
Peptide Synthesis Applications
H-Thr(Bzl)-OBzl.oxalate serves as a crucial building block in peptide synthesis due to its selective protection pattern. The compound is particularly valuable in:
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Solid-phase peptide synthesis (SPPS), where controlled reaction sequences are essential
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Solution-phase synthesis of complex peptides and proteins
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Production of bioactive peptides for pharmaceutical research
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Development of peptide libraries for drug discovery programs
The strategic protection of the hydroxyl and carboxyl groups while leaving the amino function available for peptide bond formation allows for precise control over the incorporation of threonine into peptide sequences. This selectivity is especially important in the synthesis of pharmaceutically relevant peptides where precise stereochemistry and sequence integrity are critical .
Stock Solution Preparation
For laboratory applications, proper preparation of stock solutions is essential. The following table provides guidance for preparing solutions of various concentrations:
Concentration | Amount of Compound |
---|---|
1 mg | |
1 mM | 2.5681 mL |
5 mM | 0.5136 mL |
10 mM | 0.2568 mL |
This table allows researchers to accurately prepare solutions for various experimental protocols requiring precise concentrations. For optimal results, it is recommended to prepare fresh stock solutions and avoid repeated freezing and thawing cycles .
Comparison with Similar Compounds
Understanding the relationship between H-Thr(Bzl)-OBzl.oxalate and similar compounds provides valuable context for researchers selecting appropriate reagents for specific applications.
Compound | CAS Number | Key Differences |
---|---|---|
H-Thr(Bzl)-OBzl.oxalate | 15260-11-4 | Oxalate salt with benzyl protection on both hydroxyl and carboxyl groups |
H-Thr-OBzl.HCl | 4378-10-3 | HCl salt with benzyl protection only on carboxyl group |
H-Thr(Bzl)-OH | - | Free acid with benzyl protection only on hydroxyl group |
H-Thr(Bzl)-OBzl.HCl | - | HCl salt with benzyl protection on both hydroxyl and carboxyl groups |
The choice between these derivatives depends on the specific requirements of the synthetic strategy. H-Thr(Bzl)-OBzl.oxalate offers advantages in terms of solubility and stability compared to other derivatives, making it particularly valuable in complex peptide synthesis protocols .
Research Applications and Findings
In peptide chemistry research, H-Thr(Bzl)-OBzl.oxalate has demonstrated significant utility as an intermediate in the synthesis of bioactive peptides. Its application extends to:
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Development of chemokine receptor inhibitors, where the compound serves as a key building block in the synthesis of pyrrolone derivatives targeting CCR1 and CCR2 receptors
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Production of pharmaceutical peptides for therapeutic applications
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Investigation of protein-protein interactions through the synthesis of peptide probes
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Study of enzyme mechanisms using modified peptide substrates
The compound's precise stereochemistry and selective protection pattern make it particularly valuable in research requiring exact control over peptide structure and functionality. These characteristics have established H-Thr(Bzl)-OBzl.oxalate as an important tool in contemporary peptide chemistry and drug development .
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